1-Bromo-1-(trifluoromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(trifluoromethyl)cyclopropane is an organobromine compound with the molecular formula C4H4BrF3 It is a cyclopropane derivative where one hydrogen atom is replaced by a bromine atom and another by a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(trifluoromethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane with bromine and trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclopropane derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropane carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield cyclopropane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropanes.
- Oxidation reactions produce cyclopropane carboxylic acids.
- Reduction reactions result in cyclopropane derivatives with different functional groups.
Scientific Research Applications
1-Bromo-1-(trifluoromethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-1-(trifluoromethyl)cyclopropane exerts its effects involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopropane: The parent compound without any substituents.
1-Bromo-1-methylcyclopropane: A similar compound with a methyl group instead of a trifluoromethyl group.
1-Chloro-1-(trifluoromethyl)cyclopropane: A compound where the bromine atom is replaced by chlorine.
Uniqueness: 1-Bromo-1-(trifluoromethyl)cyclopropane is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group increases the compound’s lipophilicity and electron-withdrawing ability, while the bromine atom provides a site for further chemical modifications.
Properties
IUPAC Name |
1-bromo-1-(trifluoromethyl)cyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3/c5-3(1-2-3)4(6,7)8/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNGOSTRBPGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490412-97-8 |
Source
|
Record name | 1-bromo-1-(trifluoromethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.